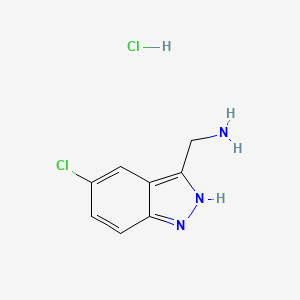
SCHEMBL21354853
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the indazole ring and a methanamine group at the 3rd position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for treatment development .
Mode of Action
It’s known that indazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties . The inhibition, regulation, and/or modulation of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk, play a role in the treatment of diseases induced by these kinases, such as cancer .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties and their relationship . It’s an indispensable component of drug discovery and development .
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that environmental factors can affect cancer by changing DNA methylation , which could potentially influence the action of this compound.
準備方法
The synthesis of (5-chloro-1H-indazol-3-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindazole and formaldehyde.
Reaction Conditions: The reaction involves the formation of an intermediate compound through a condensation reaction between 5-chloroindazole and formaldehyde in the presence of a suitable catalyst.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (5-chloro-1H-indazol-3-yl)methanamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
化学反応の分析
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
類似化合物との比較
(5-chloro-1H-indazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-methyl-1H-indazol-3-yl)methanamine: This compound has a methyl group instead of a chlorine atom at the 5th position, which may result in different chemical and biological properties.
(5-bromo-1H-indazol-3-yl)methanamine:
(5-fluoro-1H-indazol-3-yl)methanamine: The fluorine atom at the 5th position can influence the compound’s stability and interactions with biological targets.
特性
IUPAC Name |
(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOSGKLUNWIIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)
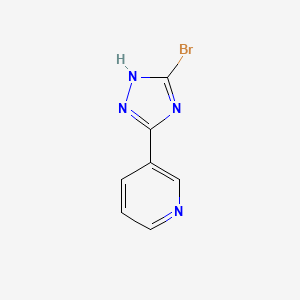
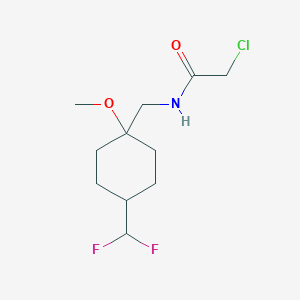
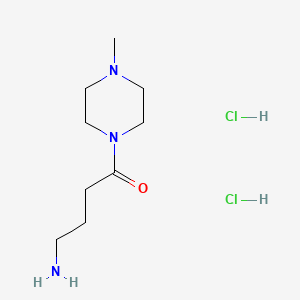
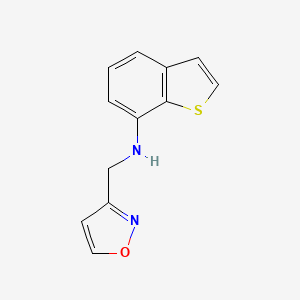
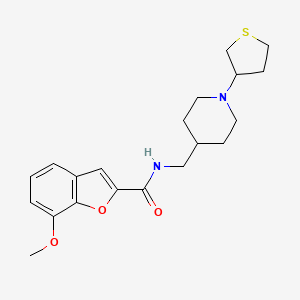
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2516616.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)
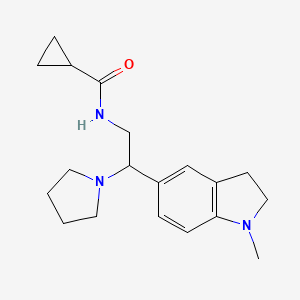
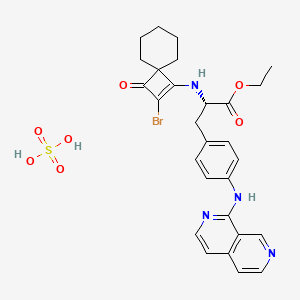
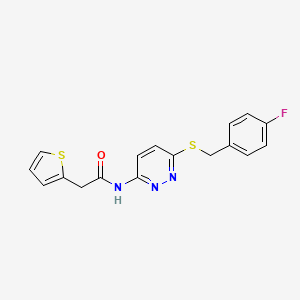
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2516628.png)
